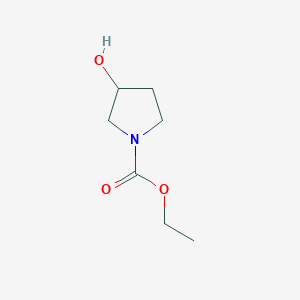
2-Bromo-1,1,1-trifluoro-decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1,1,1-trifluoro-decane is an organic compound with the molecular formula C10H18BrF3 It is a brominated and fluorinated alkane, characterized by the presence of both bromine and trifluoromethyl groups attached to a decane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,1,1-trifluoro-decane typically involves the bromination of 1,1,1-trifluoro-decane. One common method is the free radical bromination using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, ensures that the final product meets the required specifications.
化学反应分析
Types of Reactions
2-Bromo-1,1,1-trifluoro-decane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-), amines (NH2), or thiols (SH).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: The trifluoromethyl group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxylation, ammonia (NH3) for amination, and thiourea for thiolation. These reactions are typically carried out in polar solvents such as water or ethanol.
Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) are used to induce elimination reactions, often in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products include 2-hydroxy-1,1,1-trifluoro-decane, 2-amino-1,1,1-trifluoro-decane, and 2-mercapto-1,1,1-trifluoro-decane.
Elimination Reactions: The primary product is 1,1,1-trifluoro-decene.
Oxidation and Reduction Reactions: The products vary depending on the specific reaction conditions and reagents used.
科学研究应用
2-Bromo-1,1,1-trifluoro-decane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with improved bioavailability and metabolic stability.
Industry: It is used in the production of specialty chemicals, including surfactants and lubricants, due to its unique physicochemical properties.
作用机制
The mechanism of action of 2-Bromo-1,1,1-trifluoro-decane involves its interaction with various molecular targets. The bromine and trifluoromethyl groups can participate in hydrogen bonding, van der Waals interactions, and halogen bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes and biochemical pathways.
相似化合物的比较
Similar Compounds
1-Bromo-1,1,1-trifluoroethane: A smaller analog with similar reactivity but different physical properties.
2-Bromo-3,3,3-trifluoropropene: Another fluorinated bromide with distinct reactivity due to the presence of a double bond.
1-Bromodecane: A non-fluorinated analog that lacks the unique properties imparted by the trifluoromethyl group.
Uniqueness
2-Bromo-1,1,1-trifluoro-decane is unique due to the combination of bromine and trifluoromethyl groups on a decane backbone. This combination imparts distinct chemical reactivity and physicochemical properties, making it valuable in various applications that require both bromination and fluorination.
属性
分子式 |
C10H18BrF3 |
|---|---|
分子量 |
275.15 g/mol |
IUPAC 名称 |
2-bromo-1,1,1-trifluorodecane |
InChI |
InChI=1S/C10H18BrF3/c1-2-3-4-5-6-7-8-9(11)10(12,13)14/h9H,2-8H2,1H3 |
InChI 键 |
XYSXKYRVEZBHJJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(C(F)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



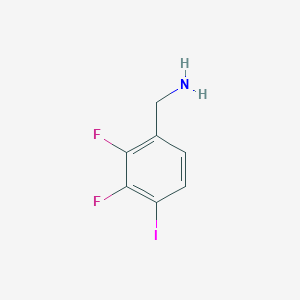
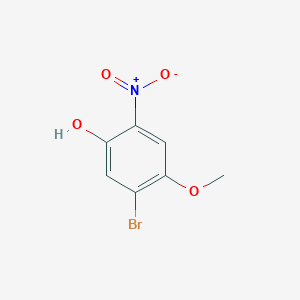
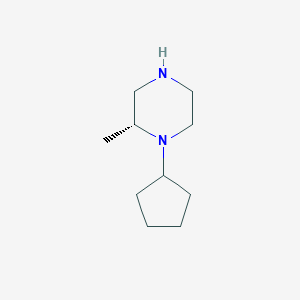
![3-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]oxy}benzaldehyde](/img/structure/B12857228.png)
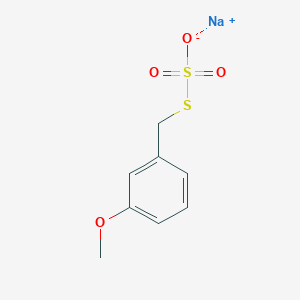
![5-[4-(Dimethylamino)phenyl]-2-furaldehyde](/img/structure/B12857232.png)

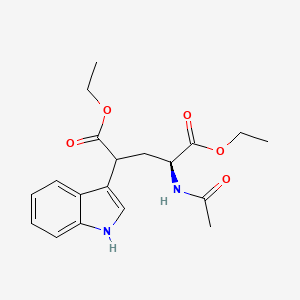
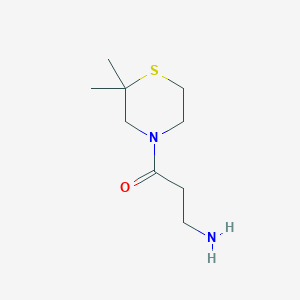
![3-Hydroxy-2,9,10-trimethoxy-13-methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium iodide](/img/structure/B12857260.png)
![N-((2R)-7-Azabicyclo[2.2.1]heptan-2-yl)isoxazole-5-carboxamide](/img/structure/B12857264.png)
![8-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine](/img/structure/B12857274.png)
